molecular formula C16H14N4O2S B2435245 3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923146-48-9

3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2435245
CAS No.: 923146-48-9
M. Wt: 326.37
InChI Key: AMVSDVAATVOOSU-UHFFFAOYSA-N
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Description

3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with an ethylthio group and a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol as a reagent. The final step often involves the coupling of the oxadiazole intermediate with the benzamide moiety under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener chemistry approaches to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridinyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(methylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    3-(ethylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a pyridin-2-yl group instead of a pyridin-3-yl group.

Uniqueness

The uniqueness of 3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylthio group and the pyridin-3-yl-oxadiazole moiety can confer unique properties compared to similar compounds, such as different binding affinities or reactivity profiles .

Properties

IUPAC Name

3-ethylsulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-2-23-13-7-3-5-11(9-13)14(21)18-16-20-19-15(22-16)12-6-4-8-17-10-12/h3-10H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVSDVAATVOOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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